

Application Notes and Protocols for Measuring the Reaction Kinetics of HCFC-141b

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Compound of Interest

Compound Name: **1,1-Dichloro-1-fluoroethane**

Cat. No.: **B156305**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the gas-phase reaction kinetics of **1,1-dichloro-1-fluoroethane** (HCFC-141b), a compound of interest due to its role as an ozone-depleting substance. The primary focus is on its reaction with the hydroxyl radical (OH), the dominant sink for HCFC-141b in the troposphere. Accurate determination of the rate constant for this reaction is crucial for modeling its atmospheric lifetime and environmental impact.

Three common experimental techniques are detailed: the relative rate method, flash photolysis-resonance fluorescence, and the discharge-flow technique.

Data Presentation

The following table summarizes experimentally determined Arrhenius parameters and rate constants for the reaction of HCFC-141b with OH radicals from various studies. This allows for a direct comparison of the kinetic data obtained using different techniques.

Table 1: Summary of Kinetic Data for the Reaction HCFC-141b + OH → Products

$A (x 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$	$E/R (\text{K})$	$k(298 \text{ K}) (x 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$	Temperature Range (K)	Experimental Method	Reference
1.4	1630	5.9	298-358	Relative Rate (RR)	Huder and DeMore, 1993[1][2]
0.42	1200	Not explicitly stated	220-400	Flash Photolysis-Resonance Fluorescence (FP-RF)	Recommended expression from combined data
Data not available	Data not available	Data not available	Data not available	Discharge-Flow (DF)	General technique, specific data for HCFC-141b not found in initial search

Note: The FP-RF data is a recommended expression from a combination of studies and may not represent a single experimental result.

Experimental Protocols

Detailed methodologies for the three key experimental techniques are provided below.

Relative Rate (RR) Method

The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.

Principle:

The relative disappearance of the target compound (HCFC-141b) and a reference compound are measured simultaneously in the presence of a common reactant, in this case, the OH radical. The ratio of the rate constants can be determined from the following relationship:

$$\ln([HCFC-141b]_0 / [HCFC-141b]_t) = (k_{HCFC-141b} / k_{ref}) * \ln([Ref]_0 / [Ref]_t)$$

where:

- $[HCFC-141b]_0$ and $[Ref]_0$ are the initial concentrations.
- $[HCFC-141b]_t$ and $[Ref]_t$ are the concentrations at time t .
- $k_{HCFC-141b}$ and k_{ref} are the rate constants for the reactions of OH with HCFC-141b and the reference compound, respectively.

By plotting $\ln([HCFC-141b]_0 / [HCFC-141b]_t)$ against $\ln([Ref]_0 / [Ref]_t)$, the slope of the resulting straight line gives the ratio of the rate constants.

Experimental Protocol:

- Reaction Chamber Preparation:
 - A temperature-controlled reaction chamber (e.g., a 100 L Teflon bag or a quartz reactor) is evacuated to remove any residual gases.
 - The chamber is then filled with a known pressure of a diluent gas, typically purified air or nitrogen, to a total pressure of approximately 760 Torr.
- Reactant Introduction:
 - Known partial pressures of HCFC-141b and a reference compound (e.g., CH_4 or CH_3CCl_3) are introduced into the chamber using calibrated mass flow controllers or by injecting known volumes of the gases.
 - Water vapor is introduced by passing a stream of the diluent gas through a bubbler containing deionized water.

- Ozone (O_3) is added to the chamber. The concentration of O_3 is typically a few parts per million (ppm).
- OH Radical Generation:
 - OH radicals are generated in situ by the photolysis of ozone in the presence of water vapor using a UV lamp (e.g., a low-pressure mercury lamp at 254 nm).
 - $O_3 + h\nu (\lambda < 320 \text{ nm}) \rightarrow O(^1D) + O_2$
 - $O(^1D) + H_2O \rightarrow 2OH$
- Reaction Monitoring:
 - The concentrations of HCFC-141b and the reference compound are monitored over time using an analytical instrument such as a Fourier Transform Infrared (FTIR) spectrometer. [\[1\]](#)
 - FTIR spectra are recorded at regular intervals throughout the experiment. The decay of the reactants is followed by integrating the absorbance of characteristic infrared absorption bands.
- Data Analysis:
 - The concentrations of HCFC-141b and the reference compound at different time points are determined from their respective IR absorbances using the Beer-Lambert law.
 - A plot of $\ln([HCFC-141b]_0 / [HCFC-141b]_t)$ versus $\ln([Ref]_0 / [Ref]_t)$ is generated.
 - The slope of the linear fit to the data yields the ratio $k_{HCFC-141b} / k_{ref}$.
 - The rate constant for the reaction of OH with HCFC-141b is then calculated using the known rate constant of the reference reaction at the experimental temperature.
- Temperature Dependence:
 - To determine the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, E_a), the experiment is repeated at different temperatures.

- A plot of $\ln(k)$ versus $1/T$ (an Arrhenius plot) will yield a straight line with a slope of $-E_a/R$ and an intercept of $\ln(A)$, where R is the gas constant.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a direct technique for measuring absolute rate constants. It involves generating a pulse of OH radicals and monitoring their decay in the presence of an excess of HCFC-141b.

Principle:

A short pulse of UV light is used to photolyze a precursor molecule to produce OH radicals. The concentration of OH is then monitored in real-time by resonance fluorescence. In the presence of a large excess of HCFC-141b, the decay of OH radicals follows pseudo-first-order kinetics, and the observed rate constant (k') is directly proportional to the concentration of HCFC-141b.

$$k' = k_{\text{obs}} + k_{\text{HCFC-141b}} * [\text{HCFC-141b}]$$

where:

- k' is the pseudo-first-order rate constant.
- k_{obs} is the rate of OH decay in the absence of HCFC-141b (due to diffusion, reaction with impurities, etc.).
- $k_{\text{HCFC-141b}}$ is the bimolecular rate constant of interest.

Experimental Protocol:

- Reactor Setup:
 - A temperature-controlled flow reactor is used. A carrier gas (e.g., Helium) flows continuously through the reactor at a controlled pressure.
 - The reactor is equipped with an inlet for the reactant mixture, a photolysis source, a resonance fluorescence detection system, and a pumping system.
- OH Radical Generation:

- OH radicals are produced by the pulsed laser photolysis of a suitable precursor, such as nitric acid (HNO_3) or hydrogen peroxide (H_2O_2), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).
- $\text{HNO}_3 + \text{h}\nu \rightarrow \text{OH} + \text{NO}_2$
- Reactant Flow:
 - A known concentration of HCFC-141b, highly diluted in the carrier gas, is introduced into the reactor through a calibrated mass flow controller. The concentration of HCFC-141b is kept in large excess compared to the initial OH concentration.
- Resonance Fluorescence Detection:
 - The concentration of OH radicals is monitored by resonance fluorescence. A resonance lamp emits radiation at the resonant wavelength of OH (around 308 nm).
 - The OH radicals in the reactor absorb this radiation and then fluoresce. The fluorescence intensity, which is proportional to the OH concentration, is detected by a photomultiplier tube (PMT) positioned at a right angle to both the resonance lamp and the photolysis laser beam.
- Data Acquisition:
 - The fluorescence signal is recorded as a function of time after the photolysis pulse using a multichannel scaler or a transient digitizer. This provides a decay profile of the OH radicals.
- Data Analysis:
 - The decay of the OH fluorescence signal is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (k').
 - This measurement is repeated for a range of HCFC-141b concentrations.
 - A plot of k' versus the concentration of HCFC-141b is constructed. The slope of this plot gives the bimolecular rate constant, $k_{\text{HCFC-141b}}$.

- Temperature Dependence:
 - The experiment is performed at various temperatures to determine the Arrhenius parameters, as described in the relative rate method.

Discharge-Flow (DF) Technique

The discharge-flow method is another powerful technique for measuring absolute rate constants of gas-phase reactions. It involves creating a flow of radicals down a tube and monitoring their concentration as a function of distance (and therefore reaction time) in the presence of a reactant.

Principle:

OH radicals are generated in a side arm of a flow tube by a microwave discharge. These radicals are then introduced into the main flow tube containing a carrier gas and an excess of HCFC-141b. The concentration of OH is measured at different points along the flow tube using a movable detector, typically a mass spectrometer or a resonance fluorescence detector. The decay of the OH concentration along the tube provides the rate of the reaction.

Experimental Protocol:

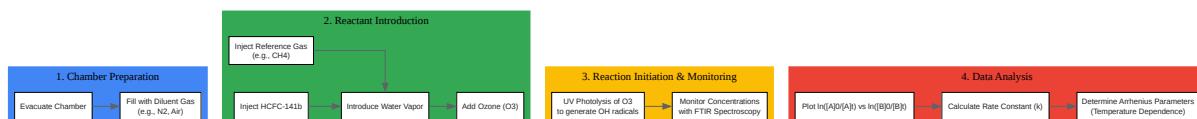
- Flow Tube Setup:
 - A cylindrical flow tube (typically made of Pyrex or quartz) is used, with a carrier gas (e.g., Helium) flowing at a constant, known velocity and pressure.
 - The tube has an inlet for the OH radicals, a movable injector for introducing HCFC-141b, and a detector at the end of the tube.
- OH Radical Generation:
 - OH radicals are typically produced in a side arm by passing a mixture of a precursor (e.g., H₂ in He) through a microwave discharge.
$$\text{H}_2 + \text{discharge} \rightarrow 2\text{H}$$
 - $\text{H} + \text{NO}_2 \rightarrow \text{OH} + \text{NO}$

- Reactant Introduction:
 - A known concentration of HCFC-141b, diluted in the carrier gas, is introduced into the main flow tube through a movable injector. This ensures that the reaction time can be varied by changing the position of the injector relative to the fixed detector.
- Detection:
 - The concentration of OH radicals is monitored at the end of the flow tube. Common detection methods include:
 - Mass Spectrometry: The gas from the flow tube is sampled into a mass spectrometer, and the ion signal corresponding to the mass of the OH radical is measured.
 - Resonance Fluorescence: Similar to the FP-RF technique, a resonance lamp and a PMT are used to detect OH radicals.
- Kinetic Measurement:
 - With the HCFC-141b flow off, the initial OH signal ($[\text{OH}]_0$) is measured.
 - HCFC-141b is then introduced through the movable injector at a specific position, and the OH signal ($[\text{OH}]$) is measured.
 - The pseudo-first-order rate constant (k') is determined from the decay of the OH signal as a function of the injector position (which corresponds to reaction time).
 - $\ln([\text{OH}]_0 / [\text{OH}]) = k' * t = k' * (z / v)$
 - where z is the distance between the injector and the detector, and v is the flow velocity.
- Data Analysis:
 - The experiment is repeated for various concentrations of HCFC-141b.
 - A plot of the pseudo-first-order rate constant (k') versus the HCFC-141b concentration is made. The slope of this plot gives the bimolecular rate constant.

- Temperature Dependence:

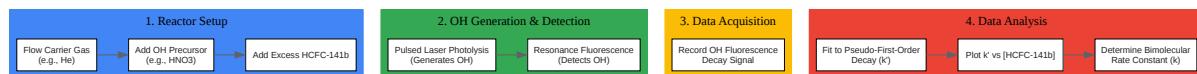
- The flow tube can be heated or cooled to study the reaction at different temperatures and determine the Arrhenius parameters.

Mandatory Visualization



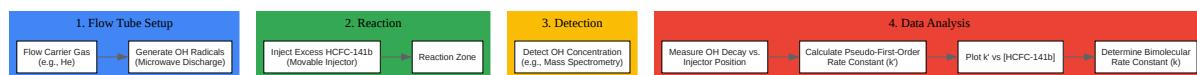
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Caption: Workflow for the Relative Rate Method.



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Caption: Workflow for the Flash Photolysis-Resonance Fluorescence Method.



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Caption: Workflow for the Discharge-Flow Method.

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